molecular formula C17H23NO3 B192828 Lycoramine CAS No. 21133-52-8

Lycoramine

Cat. No.: B192828
CAS No.: 21133-52-8
M. Wt: 289.4 g/mol
InChI Key: GJRMHIXYLGOZSE-JDFRZJQESA-N
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Description

Lycoramine is a naturally occurring alkaloid found in the bulbs of plants belonging to the Amaryllidaceae family, such as Lycoris radiata. It is structurally related to other alkaloids like galanthamine and lycorine. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lycoramine involves several steps, including the use of Rhodium(I)-catalyzed [(3 + 2) + 1] cycloaddition of 1-ene vinylcyclopropane and carbon monoxide to construct the cis-hydrodibenzofuran nucleus . This method is efficient and has been applied in the formal synthesis of this compound. Another approach involves catalytic asymmetric hydrogenation and intramolecular reductive Heck cyclization .

Industrial Production Methods

Industrial production of this compound is not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Lycoramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific molecular structure, which allows it to effectively inhibit acetylcholinesterase and interact with pathways involved in neuroprotection. Its potential to reverse cognitive decline and clear amyloid-beta plaques makes it a promising candidate for further research in the treatment of Alzheimer’s disease .

Biological Activity

Lycoramine, a notable alkaloid derived from the Amaryllidaceae family, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with other compounds.

Chemical Structure and Properties

This compound is chemically classified as a phenanthridine alkaloid. Its structure is closely related to other bioactive compounds in the Amaryllidaceae family, such as galanthamine and lycorine. The molecular formula for this compound is C₁₃H₁₅N₁O, and it exhibits a complex three-dimensional arrangement that contributes to its biological properties.

Cholinesterase Inhibition

One of the primary areas of research on this compound involves its inhibitory effects on cholinesterase enzymes, which are critical in the regulation of neurotransmitters. Studies have shown that this compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values reported as follows:

CompoundAChE IC₅₀ (μg/mL)BuChE IC₅₀ (μg/mL)
This compound42.48 ± 1.66Not detected
Galanthamine0.47 ± 0.034.54 ± 0.27

These findings suggest that while this compound has some cholinesterase inhibitory activity, it is significantly less potent than galanthamine, a well-known AChE inhibitor used in Alzheimer's disease treatment .

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against SARS-CoV-2. In vitro assessments indicated that this compound demonstrated weak anti-SARS-CoV-2 activity with an effective concentration (EC₅₀) ranging from 40 to 77 µM at non-cytotoxic concentrations . This suggests that while this compound may not be a frontline antiviral agent, it could contribute to a broader therapeutic strategy against viral infections.

Cytotoxicity and Anticancer Properties

This compound has been investigated for its cytotoxic effects on various cancer cell lines. Research indicates that certain alkaloids from the Amaryllidaceae family exhibit selective toxicity against human tumor cells. For instance, studies have reported that lycorine-type alkaloids can induce apoptosis in cancer cells through mechanisms involving the Fas-signaling pathway . However, specific data on the cytotoxicity of this compound itself remains limited.

Comparative Studies

Comparative studies between this compound and other Amaryllidaceae alkaloids have highlighted its unique profile:

CompoundCytotoxicity (CC₅₀)AChE Inhibition (IC₅₀)
This compoundData limited42.48 ± 1.66
Lycorine1.2 µMNot applicable
GalanthamineNot applicable0.47 ± 0.03

These comparisons illustrate that while this compound possesses some biological activity, it may not be as potent as other related compounds in terms of cytotoxicity and cholinesterase inhibition .

Case Studies

A notable case study involved the evaluation of this compound's effects on neurodegenerative models where cholinergic dysfunction is prevalent. The results indicated that despite its lower potency compared to galanthamine, this compound could still provide neuroprotective effects by modulating cholinergic signaling pathways .

Q & A

Basic Research Questions

Q. How does lycoramine’s structural relationship to galantamine influence its biological activity?

this compound is a dihydro-derivative of galanthamine, characterized by the saturation of the C4–C5 double bond in galanthamine’s structure. This modification reduces its acetylcholinesterase (AChE) inhibitory potency compared to galanthamine, as demonstrated by comparative enzymatic assays (e.g., Ellman method). However, this compound exhibits broader bioactivity, including Aβ plaque clearance in Alzheimer’s disease (AD) models. Structural-activity relationship (SAR) studies using X-ray crystallography or molecular docking are essential to validate binding modes to AChE and other targets like amyloid-beta (Aβ) .

Q. What in vivo models are used to evaluate this compound’s efficacy in neurodegenerative disease research?

The 5xFAD transgenic mouse model is widely employed for AD studies. This compound administration (2–5 mg/kg/day for 4–8 weeks) reverses cognitive deficits measured via Morris water maze performance and reduces Aβ plaques quantified through immunohistochemistry. Parallel proteomic analyses of brain regions (cortex, hippocampus) identify pathway perturbations, such as autophagy upregulation, linking mechanism to efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported AChE inhibitory activity of this compound?

Discrepancies arise from variations in extraction purity (e.g., 25–30% this compound in Hieronymiella extracts vs. 0.85% in others) and co-occurring alkaloids (e.g., sanguinine). Methodological solutions include:

  • Using isolated this compound (>98% purity) in standardized AChE inhibition assays (Ellman method).
  • Conducting dose-response curves (IC50) to quantify intrinsic activity.
  • Performing molecular docking simulations to assess binding affinity independently of matrix effects .

Q. What advanced synthetic strategies enable enantioselective production of this compound?

Catalytic asymmetric methods achieve high enantiomeric purity (>90% ee):

  • Pd-catalyzed Larock annulation : Constructs the 3,4-fused benzofuran core (Jia, 2015).
  • Sc(III)/N,N'-dioxide complexes : Catalyze enantioselective conjugate additions to establish chiral quaternary centers.
  • Rh-catalyzed C–C activation : Enables gram-scale synthesis of the tetracyclic framework (Zhang, 2020). These methods facilitate large-scale production for mechanistic studies .

Q. How do proteomic and bioinformatic approaches clarify this compound’s multi-target mechanisms?

Label-free quantitative proteomics of murine brain tissues post-treatment identifies differentially expressed proteins (e.g., MAPT, APP). Bioinformatics tools (KEGG, GO) reveal pathway modulation, such as neuroinflammation (IL-6 reduction) and amyloid processing. Validation via Western blot or CRISPR knockouts confirms target engagement. For example, this compound reduces ROS and IL-6 in UVB-exposed keratinocytes, highlighting non-cholinergic mechanisms .

Q. Methodological Considerations

  • For AChE Studies : Standardize alkaloid purity and assay conditions to isolate this compound’s effect from co-extracted compounds.
  • For Synthesis : Prioritize catalytic asymmetric routes (e.g., Pd/Sc-based) to ensure enantiomeric purity critical for pharmacological reproducibility.
  • For Proteomics : Combine label-free quantification with pathway enrichment analysis to map multi-target interactions.

Properties

IUPAC Name

(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3/t12-,14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRMHIXYLGOZSE-JDFRZJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CC[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175371
Record name Lycoramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21133-52-8
Record name Lycoramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021133528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycoramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21133-52-8
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Record name LYCORAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Lycoramine
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Lycoramine
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Lycoramine
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Lycoramine
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Lycoramine
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Lycoramine

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